sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate
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Overview
Description
Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate is a chemical compound with the molecular formula C9H8N2O2SNa. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzothiazole ring, which is a sulfur-containing heterocycle, fused to an amino acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate typically involves the condensation of 2-aminobenzenethiol with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through crystallization or chromatography techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with similar structural features but lacking the amino acetate group.
2-Aminobenzothiazole: Contains an amino group directly attached to the benzothiazole ring.
Sodium 2-(1,3-benzothiazol-2-yl)acetate: Similar to the target compound but without the amino group.
Uniqueness
Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate is unique due to the presence of both the benzothiazole ring and the amino acetate group, which confer distinct chemical and biological properties.
Properties
CAS No. |
1007185-72-9 |
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Molecular Formula |
C9H7N2NaO2S |
Molecular Weight |
230.2 |
Purity |
95 |
Origin of Product |
United States |
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